molecular formula C20H20FNO6S B3410798 2-methoxyethyl 5-(((4-fluorophenyl)sulfonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 899413-91-3

2-methoxyethyl 5-(((4-fluorophenyl)sulfonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B3410798
CAS No.: 899413-91-3
M. Wt: 421.4 g/mol
InChI Key: NTRMABWRHZKVJI-UHFFFAOYSA-N
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Description

The compound 2-methoxyethyl 5-(((4-fluorophenyl)sulfonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a structurally complex indole derivative featuring a sulfonate ester group at the 5-position of the indole core, a methoxyethyl ester at the 3-position, and dual methyl substituents at the 1- and 2-positions.

Properties

IUPAC Name

2-methoxyethyl 5-(4-fluorophenyl)sulfonyloxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO6S/c1-13-19(20(23)27-11-10-26-3)17-12-15(6-9-18(17)22(13)2)28-29(24,25)16-7-4-14(21)5-8-16/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRMABWRHZKVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 5-(((4-fluorophenyl)sulfonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that belongs to the indole carboxylate class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₆FNO₅S
  • Molecular Weight: 341.36 g/mol

The structure includes a methoxyethyl group, a sulfonyl moiety, and an indole core, which are significant for its biological interactions.

Anti-inflammatory Activity

Recent studies have shown that derivatives of indole compounds exhibit notable anti-inflammatory properties. For instance, the compound's analogs demonstrated inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial mediators in inflammatory processes. The dual inhibition of COX-2 and 5-LOX pathways suggests that this compound could be effective in treating inflammatory diseases .

Table 1: Inhibitory Effects on COX and LOX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)5-LOX Inhibition (%)
2-Methoxyethyl457060
Analog A507565
Analog B408055

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits selective antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica. This activity is attributed to the presence of the sulfonyl group, which enhances membrane permeability and disrupts bacterial cell functions .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
E. coli10
S. enterica15
Staphylococcus aureusNot effective

Anticancer Potential

Indole derivatives have been recognized for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with various cellular pathways. In vitro studies have shown that it can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC50 (μM)
MCF-712
A54915
HeLaNot tested

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Inhibition of COX Enzymes: By inhibiting COX-2, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
  • Antibacterial Mechanism: The sulfonyl group enhances the permeability of bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells by modulating key signaling molecules involved in cell survival and death.

Case Studies

A case study involving the use of this compound in a preclinical model demonstrated significant reductions in inflammation markers in induced arthritis models. The treatment resulted in decreased levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, describes the synthesis of a structurally related tetrahydropyrimidine derivative, 2-(trimethylsilyl)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which shares functional motifs with the target compound. Below is a comparative analysis based on structural and functional features:

Table 1: Key Structural and Functional Comparisons

Feature Target Compound Compound
Core Structure Indole ring with 1,2-dimethyl substituents Tetrahydropyrimidine ring with 3,4-difluorophenyl and methoxymethyl substituents
Ester Group 3-Methoxyethyl ester 2-(Trimethylsilyl)ethyl ester
Electrophilic Groups 4-Fluorophenylsulfonyloxy (electron-withdrawing) 3-Bromopropylcarbamoyl (electrophilic alkylating agent potential)
Fluorine Substitution Single fluorine at 4-position of phenyl ring Dual fluorines at 3,4-positions of phenyl ring
Synthetic Route Not described in evidence Utilizes LiHMDS for deprotonation and 4-nitrophenylchloroformate activation

Key Observations:

Electron-Withdrawing Effects : The sulfonyloxy group in the target compound may enhance stability toward hydrolysis compared to the bromopropylcarbamoyl group in , which is prone to nucleophilic substitution .

Fluorine Impact : The 3,4-difluorophenyl group in likely increases lipophilicity and metabolic resistance compared to the single fluorine in the target compound .

Ester Functionality : The methoxyethyl ester in the target compound could offer improved solubility in polar solvents relative to the bulky trimethylsilyl-protected ester in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxyethyl 5-(((4-fluorophenyl)sulfonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-methoxyethyl 5-(((4-fluorophenyl)sulfonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

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